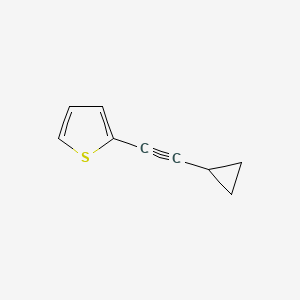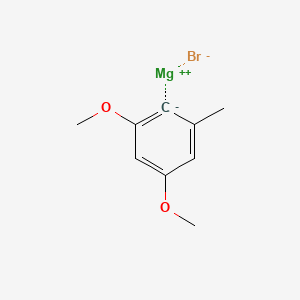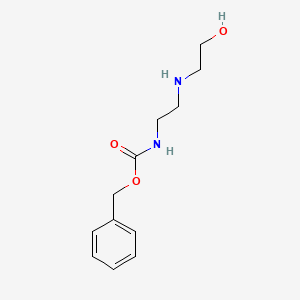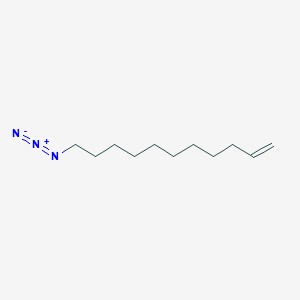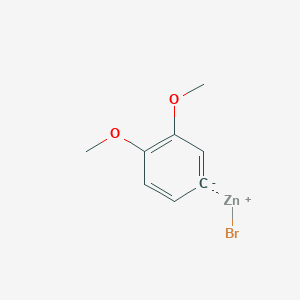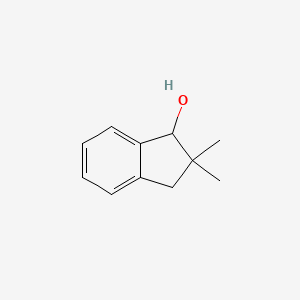
2-(Furan-2-yl)-3-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-3-hydroxypyridine (2F3HP) is a heterocyclic aromatic compound that is widely used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 145-150°C and a boiling point of 305-310°C. The chemical formula of 2F3HP is C6H6NO2. It is a derivative of pyridine, a six-membered aromatic heterocyclic compound, and is a common building block for the synthesis of various organic molecules.
Mechanism Of Action
2-(Furan-2-yl)-3-hydroxypyridine, 95% acts as a proton donor in the presence of a base, and as an electron donor in the presence of an acid. It can also act as a nucleophile in the presence of electrophiles. It has been used in the synthesis of various heterocyclic compounds, as a ligand in coordination chemistry, and as a catalyst in the synthesis of polymers.
Biochemical and Physiological Effects
2-(Furan-2-yl)-3-hydroxypyridine, 95% has been found to be non-toxic and non-mutagenic. It has been used in the synthesis of various antibiotics and antifungal agents, and has been found to be effective in the inhibition of the growth of various bacteria, fungi, and viruses. It has also been found to be effective in the inhibition of the growth of certain cancer cells.
Advantages And Limitations For Lab Experiments
2-(Furan-2-yl)-3-hydroxypyridine, 95% is an inexpensive, readily available reagent which makes it an ideal choice for use in laboratory experiments. It is also relatively non-toxic and non-mutagenic, making it safe to use in the laboratory. The main limitation of 2-(Furan-2-yl)-3-hydroxypyridine, 95% is its low solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
The future applications of 2-(Furan-2-yl)-3-hydroxypyridine, 95% are numerous and varied. It could be used in the synthesis of more complex heterocyclic compounds, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of drugs. It could also be used in the development of new antibiotics and antifungal agents, and as a ligand in coordination chemistry. In addition, it could be used in the development of new drugs to treat various diseases, such as cancer. Finally, it could be used in the development of new materials with improved properties, such as improved thermal and electrical conductivity.
Synthesis Methods
2-(Furan-2-yl)-3-hydroxypyridine, 95% can be synthesized by the reaction of 2-furoic acid and 3-hydroxy-2-pyridinol in the presence of sodium hydroxide as a catalyst. The reaction is carried out in an aqueous medium at a temperature of 80-90°C. The reaction is complete in about 4 hours and the yield of 2-(Furan-2-yl)-3-hydroxypyridine, 95% is about 95%.
Scientific Research Applications
2-(Furan-2-yl)-3-hydroxypyridine, 95% is widely used in scientific research applications such as in the synthesis of various organic compounds, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of drugs. It is also used in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry. It has also been used in the synthesis of various antibiotics and antifungal agents.
properties
IUPAC Name |
2-(furan-2-yl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-3-1-5-10-9(7)8-4-2-6-12-8/h1-6,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSQADVVHVFWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449136 |
Source


|
| Record name | 2-(FURAN-2-YL)-3-HYDROXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-YL)-3-hydroxypyridine | |
CAS RN |
380849-28-5 |
Source


|
| Record name | 2-(FURAN-2-YL)-3-HYDROXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

